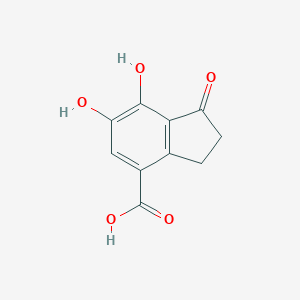

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (DICOA) is a naturally occurring compound found in a wide range of plants, including the bark of the chestnut tree and the roots of the sweet flag. DICOA, also known as indole-3-carboxylic acid, is a component of many plant-derived compounds and has been used in traditional Chinese medicine for centuries. In recent years, DICOA has attracted increasing attention in the scientific community due to its potential applications in a variety of fields, such as medicine, agriculture, and biotechnology. The aim of

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Due to its reactive carboxylic acid group and the presence of multiple hydroxyl groups, it can undergo various chemical reactions, making it a versatile building block in organic chemistry .

Pharmaceutical Research

In medicinal chemistry, this compound is explored for its potential to act as a precursor in the synthesis of pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .

Material Science

The compound’s unique structure allows it to be used in material science research, particularly in the development of organic semiconductors and conductive polymers. These materials have applications in electronics, photovoltaics, and as sensors .

Biological Studies

Researchers utilize this compound in biological studies to understand biochemical pathways. It can be used to investigate enzyme-catalyzed reactions where it may act as an inhibitor or a substrate analog .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents in chromatographic methods and mass spectrometry. This aids in the quantification and identification of complex biological samples .

Environmental Chemistry

The compound’s ability to chelate metals makes it useful in environmental chemistry for the remediation of heavy metal-contaminated sites. It can help in the development of more efficient and environmentally friendly chelating agents .

Mechanism of Action

Target of Action

Similar compounds have been found to be potent inhibitors of pa n .

Mode of Action

It’s known that similar compounds interact with their targets to inhibit their function .

Biochemical Pathways

Similar compounds have been found to affect the function of pa n .

Result of Action

Similar compounds have been found to exhibit an ec 50 value of 450 μM against H1N1 influenza virus in MDCK cells .

properties

IUPAC Name |

6,7-dihydroxy-1-oxo-2,3-dihydroindene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c11-6-2-1-4-5(10(14)15)3-7(12)9(13)8(4)6/h3,12-13H,1-2H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQPYDSJBWIOJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC(=C2O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650110 |

Source

|

| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

CAS RN |

148050-69-5 |

Source

|

| Record name | 6,7-Dihydroxy-1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)

![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)

![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)